

# Technical Guide: 5-(Chloromethyl)-2-methyl-1,3-thiazole

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## Compound of Interest

**Compound Name:** 5-(Chloromethyl)-2-methyl-1,3-thiazole

**CAS No.:** 63140-11-4

**Cat. No.:** B3037826

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Molecular Characterization, Synthesis, and Pharmaceutical Applications

## Executive Summary

**5-(Chloromethyl)-2-methyl-1,3-thiazole** (CAS: 63140-11-4), often abbreviated as CMMT, is a critical heterocyclic building block in medicinal chemistry. With a molecular weight of 147.63 g/mol, it serves as a potent electrophile (alkylating agent) used to introduce the thiazole moiety into complex pharmacophores. It is structurally related to key intermediates used in the synthesis of antiretroviral protease inhibitors (e.g., Ritonavir analogs) and neonicotinoid agrochemicals.

This guide provides a comprehensive technical analysis of CMMT, focusing on its physicochemical properties, Hantzsch synthesis mechanism, and rigorous analytical characterization protocols.

## Physicochemical Profile

Understanding the precise physical constants is essential for process optimization and quality control.

## Molecular Identity

Parameter	Specification
IUPAC Name	5-(Chloromethyl)-2-methyl-1,3-thiazole
CAS Number	63140-11-4
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClNS
SMILES	<chem>CC1=NC=C(S1)CCI</chem>
Molecular Weight (Average)	147.63 g/mol
Monoisotopic Mass	146.9909 Da

## Physical Properties & Stability

- Appearance: Colorless to light-yellow liquid.<sup>[1]</sup> Darkens upon storage due to decomposition.
- Boiling Point: Typically distilled under reduced pressure (e.g., 80–100 °C at 10 mmHg) to prevent thermal degradation. Predicted atmospheric BP is ~220 °C.
- Solubility: Soluble in polar organic solvents (DCM, THF, Methanol, Acetonitrile). Low solubility in water; hydrolyzes slowly to 5-(hydroxymethyl)-2-methylthiazole.
- Stability: Moisture Sensitive. The chloromethyl group is highly reactive. Must be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and polymerization.

## Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most robust industrial route to **5-(Chloromethyl)-2-methyl-1,3-thiazole** involves the condensation of Thioacetamide with 1,3-Dichloroacetone. This is a variation of the classic Hantzsch Thiazole Synthesis.

### Reaction Scheme

Reagents:

- Thioacetamide: Provides the N-C-S fragment and the C2-methyl group.

- 1,3-Dichloroacetone: Provides the C4-C5 backbone and the reactive chloromethyl handle.

Stoichiometry:

## Mechanistic Workflow (Graphviz)

The following diagram details the stepwise mechanism: nucleophilic attack, cyclization, and dehydration.



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Figure 1: Mechanistic pathway for the synthesis of CMMT via Hantzsch condensation.

## Experimental Protocol (Bench Scale)

Note: This protocol involves lachrymatory agents (1,3-dichloroacetone) and alkylating agents. Perform exclusively in a fume hood.

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel. Flush with Nitrogen.[2][3]
- Dissolution: Dissolve Thioacetamide (1.0 equiv) in anhydrous Ethanol or Acetone.
- Addition: Add 1,3-Dichloroacetone (1.05 equiv) dropwise at room temperature. The reaction is exothermic; maintain temp < 40 °C.
- Reflux: Heat the mixture to reflux for 2–4 hours. Monitor consumption of thioacetamide by TLC (SiO<sub>2</sub>, Hexane:EtOAc 3:1).
- Workup:
  - Cool to room temperature.[4]
  - Concentrate solvent under reduced pressure.

- Neutralize the residue (which contains HCl salts) with saturated  $\text{NaHCO}_3$  solution.
- Extract with Dichloromethane (DCM).
- Purification: Dry the organic layer over  $\text{MgSO}_4$ . Purify via vacuum distillation (preferred) or flash column chromatography to yield the pure oil.

## Analytical Characterization

Validating the identity and purity of CMMT is critical, particularly confirming the integrity of the chloromethyl group which is prone to hydrolysis.

### Mass Spectrometry (LC-MS)

- Target: Molecular Weight verification.
- Method: ESI+ (Electrospray Ionization, Positive Mode).[3]
- Expected Signals:
  - $[\text{M}+\text{H}]^+$ : ~148.0 Da (Major peak).
  - Isotope Pattern: A distinct 3:1 ratio between  $m/z$  148 and 150 due to the naturally occurring  $^{37}\text{Cl}$  isotope. This confirms the presence of the chlorine atom.

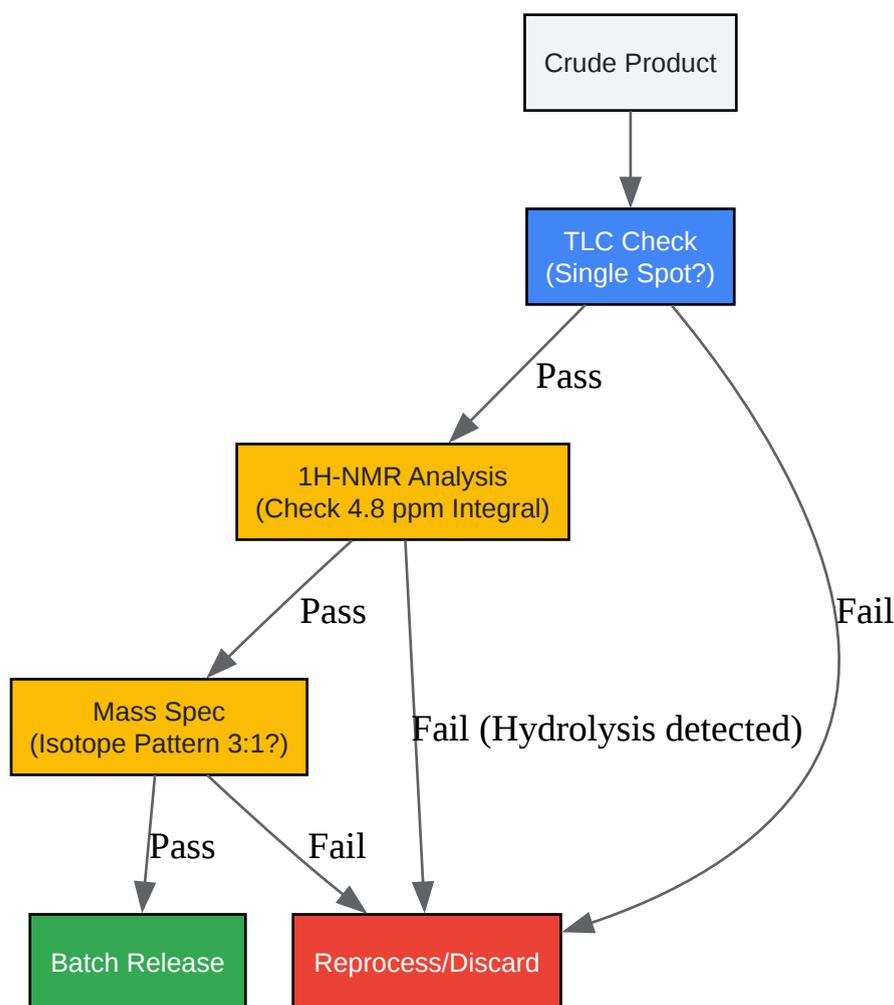
### Nuclear Magnetic Resonance (NMR)

Typical shifts in  $\text{CDCl}_3$  (referenced to TMS at 0.00 ppm):

Nucleus	Shift ( $\delta$ ppm)	Multiplicity	Assignment
$^1\text{H}$	2.70	Singlet (3H)	C2-CH <sub>3</sub> (Methyl group)
$^1\text{H}$	4.80	Singlet (2H)	C5-CH <sub>2</sub> Cl (Chloromethyl)
$^1\text{H}$	7.55	Singlet (1H)	C4-H (Thiazole ring proton)
$^{13}\text{C}$	~19.0	-	C2-CH <sub>3</sub>
$^{13}\text{C}$	~37.0	-	CH <sub>2</sub> Cl
$^{13}\text{C}$	~138.0	-	C5 (Quaternary)
$^{13}\text{C}$	~140.0	-	C4 (Aromatic CH)
$^{13}\text{C}$	~166.0	-	C2 (Imine-like Carbon)

## Quality Control Workflow

To ensure "Self-Validating" protocols (E-E-A-T), use the following logic flow to accept or reject a batch.



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Figure 2: Quality Control Decision Tree for CMMT.

## Applications in Drug Development

**5-(Chloromethyl)-2-methyl-1,3-thiazole** acts as a "warhead" for attaching the thiazole ring to nucleophilic centers (amines, thiols, alcohols) in drug candidates.

- Protease Inhibitors: It is a structural analog to the intermediates used in Ritonavir synthesis. [5] In Ritonavir, a 5-hydroxymethylthiazole derivative (often with a 2-isopropyl group) is coupled to the core backbone. CMMT serves as a model compound or a direct intermediate for analogs where the 2-methyl group is desired for steric or metabolic stability reasons.

- Agrochemicals: The related 2-chloro-5-chloromethylthiazole is a precursor to Thiamethoxam. [5] CMMT is used in research to synthesize novel neonicotinoid analogs with altered lipophilicity (logP ~1.8).

## Safety & Handling

- Hazard Class: Skin Corr.[6] 1B (Causes severe burns), Carcinogenicity Suspected (Alkylating agent).
- Lachrymator: The compound and its precursor (1,3-dichloroacetone) are potent tear agents.
- Decontamination: Spills should be treated with dilute ammonia or sodium hydroxide to hydrolyze the chloromethyl group to the less toxic alcohol.

## References

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